![molecular formula C9H6Cl3NO2 B13444487 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene is a chemical compound with the molecular formula C9H5Cl3NO2 It is a derivative of benzene, characterized by the presence of three chlorine atoms and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene typically involves the nitration of 1,3,5-trichlorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial to prevent any hazardous incidents during production.
化学反応の分析
Types of Reactions
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1,3,5-trichloro-2-[(1E)-2-amino-1-propen-1-yl]benzene.
Oxidation: Formation of different nitro derivatives depending on the extent of oxidation.
科学的研究の応用
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 1,3,5-Trichloro-2-nitrobenzene
- 2,4,6-Trichloro-1-nitrobenzene
- 2,4,6-Trichloronitrobenzene
- 1-Nitro-2,4,6-trichlorobenzene
Uniqueness
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene is unique due to the presence of both nitro and propenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C9H6Cl3NO2 |
|---|---|
分子量 |
266.5 g/mol |
IUPAC名 |
1,3,5-trichloro-2-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6Cl3NO2/c1-5(13(14)15)2-7-8(11)3-6(10)4-9(7)12/h2-4H,1H3/b5-2+ |
InChIキー |
KYLNQEBEVRVJKW-GORDUTHDSA-N |
異性体SMILES |
C/C(=C\C1=C(C=C(C=C1Cl)Cl)Cl)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=C(C=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


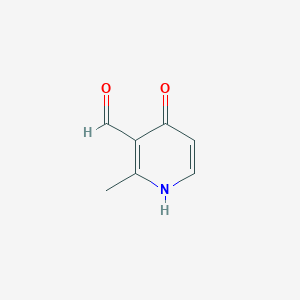
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
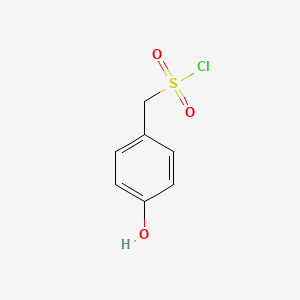
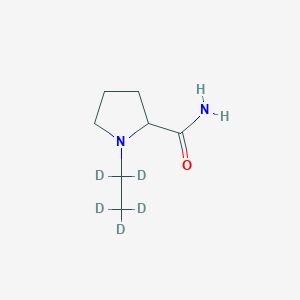

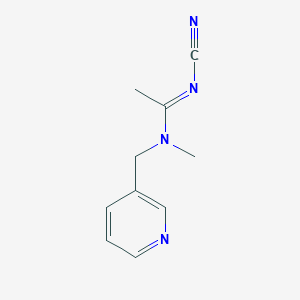

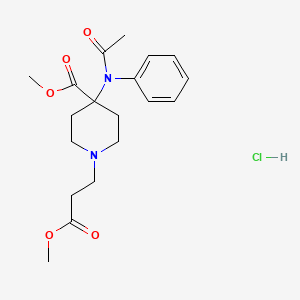


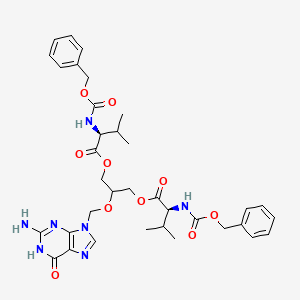
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)

![N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
